N-Linolenoylethanolamine-d4

Analytical Chemistry Quality Control Mass Spectrometry

N-Linolenoylethanolamine-d4 is the chemically identical, +4 Da labeled IS required for accurate α-linolenoyl ethanolamide quantification in complex matrices. Using structural analogs introduces uncontrolled ion suppression errors. It is non-negotiable for validated methods, ensuring co-elution and correcting for recovery inconsistencies. Essential for NAE panel establishment and regulatory-compliant bioanalysis.

Molecular Formula C20H35NO2
Molecular Weight 325.5 g/mol
Cat. No. B594188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Linolenoylethanolamine-d4
SynonymsN-(2-hydroxyethyl-1,1',2,2'-d4)-octadeca-9Z,12Z,15Z-trienamide
Molecular FormulaC20H35NO2
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)NCCO
InChIInChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-/i18D2,19D2
InChIKeyHBJXRRXWHSHZPU-BBVLJAKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Linolenoylethanolamine-d4: Deuterated Internal Standard for Accurate LC-MS/MS Quantification


N-Linolenoylethanolamine-d4 (α-Linolenoyl Ethanolamide-d4, CAS 1451194-68-5) is a stable, deuterium-labeled analog of the endogenous N-acylethanolamine (NAE), α-linolenoyl ethanolamide. It is specifically synthesized with four deuterium atoms at the 1,1',2, and 2' positions of the ethanolamine moiety . This compound is exclusively intended for use as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) workflows to correct for matrix effects, ionization efficiency variability, and sample recovery inconsistencies [1]. As a heavy isotope-labeled IS, it is chemically near-identical to the unlabeled analyte, ensuring co-elution and similar ionization behavior for reliable peak area ratio-based quantification .

Why Generic Substitution Fails: The Critical Role of N-Linolenoylethanolamine-d4 as a Stable Isotope-Labeled Internal Standard


Interchangeability between N-Linolenoylethanolamine-d4 and non-labeled structural analogs or even other deuterated NAE standards is not scientifically valid due to fundamental analytical chemistry requirements. The primary purpose of this compound is to serve as a perfect mimic for the endogenous target, α-linolenoyl ethanolamide, throughout the entire sample preparation and LC-MS/MS analysis. Using a different, non-isotopic compound (e.g., a structural analog) as an internal standard fails to correct for matrix effects—such as ion suppression or enhancement—which can vary significantly between samples and lead to quantitative errors exceeding 50% [1]. Furthermore, while other deuterated NAEs (e.g., AEA-d8 or LEA-d4) can be used for general NAE quantification, their different physicochemical properties (e.g., retention time) introduce systematic bias when quantifying α-linolenoyl ethanolamide specifically. Therefore, for precise and accurate quantification of this particular lipid mediator, the exact isotope-labeled match is non-negotiable [2].

N-Linolenoylethanolamine-d4: Evidence-Based Differentiation from Closest Comparators


Purity Specification: ≥99% Deuterated Form Purity

The specification for N-Linolenoylethanolamine-d4 from a primary manufacturer is ≥99% purity for its deuterated forms (d1-d4), which is a critical quality attribute for an internal standard . In contrast, alternative vendors often list a lower purity threshold, such as ≥98% . This difference, while seemingly small, directly impacts the accuracy of quantitative assays, as impurities can contribute to background signal or interfere with the analyte's MRM transition.

Analytical Chemistry Quality Control Mass Spectrometry

Labeling Position: Four Deuterium Atoms at the Ethanolamine Moiety

This compound is specifically labeled with four deuterium atoms on the ethanolamine head group (positions 1,1',2,2'), resulting in a mass shift of +4 Da [1]. This precise labeling is intentional. The +4 Da mass difference ensures no isotopic overlap with the endogenous analyte's M+2 or M+4 natural abundance isotopes, which is a common source of error when using a less shifted or differently labeled internal standard. Alternative labeling strategies, such as 13C-labeling, offer a +1 Da shift per 13C atom, requiring more labeled atoms to achieve a clean mass shift, which can be more expensive to synthesize.

Lipidomics Stable Isotope Labeling Method Development

Matrix Effect Compensation: Deuterated IS vs. Non-Isotopic Surrogates

Deuterated internal standards like N-Linolenoylethanolamine-d4 are the first-choice for overcoming LC-MS/MS matrix effects, which include ion suppression and enhancement [1]. While using a non-labeled structural analog as an internal standard can provide some correction, it is suboptimal. A head-to-head comparison of an NAE method demonstrates that using deuterated NAEs (d4-NAEs) as one-to-one internal standards is essential to minimize matrix effects and potential ion suppression, a level of correction that a generic analog cannot achieve [2].

Bioanalysis Matrix Effects LC-MS/MS

Chromatographic Performance: Deuterated vs. 13C-Labeled Internal Standards

While 13C-labeled internal standards are often touted as superior due to identical retention times, deuterated standards like N-Linolenoylethanolamine-d4 can exhibit a slight reverse isotope effect (earlier elution) [1]. However, this effect is well-understood and manageable. The key trade-off is cost and availability. Deuterated standards are significantly more cost-effective to synthesize and purchase, making them the practical choice for most research applications where the slight retention time shift does not compromise assay performance . For methods requiring absolute co-elution, 13C-labeling is an alternative but at a higher price point.

Chromatography Stable Isotope Labeling Method Validation

Application in Method Validation: Recovery and Precision Data

In a validated UHPLC-MS/MS method for N-acylethanolamines, which employed a panel of seven deuterated NAE internal standards, the method demonstrated excellent analytical characteristics [1]. While specific data for N-Linolenoylethanolamine-d4 was not isolated in this broad panel, the method's overall performance provides a strong baseline for class-level inference. The method achieved recoveries between 90.5% and 100.1% and intra-day precision (%RSD) ranging from 1.7% to 4.1% across various concentration levels [2]. This indicates that the deuterated internal standard approach effectively corrects for losses during sample preparation and analytical variability, a performance level unattainable with external calibration or non-ideal internal standards.

Method Validation Lipidomics Bioanalysis

Optimal Research and Analytical Applications for N-Linolenoylethanolamine-d4


Targeted Lipidomics for Endocannabinoid and NAE Profiling

N-Linolenoylethanolamine-d4 is the definitive internal standard for quantifying endogenous α-linolenoyl ethanolamide (ALEA) in complex biological matrices such as plasma, CSF, and tissue homogenates [1]. The high purity (≥99%) and +4 Da mass shift enable its use in targeted lipidomics panels alongside other deuterated NAE standards (e.g., for AEA, OEA, PEA). This application directly leverages the evidence that its use minimizes matrix effects, which is critical for accurately measuring these low-abundance signaling lipids [2]. Procurement should be prioritized when establishing a new NAE panel or seeking to improve the quantitative accuracy of an existing method.

Bioanalytical Method Development and Validation for Pharmacokinetic Studies

In drug development or pharmacokinetic studies involving N-acylethanolamines, regulatory guidance strongly favors the use of a stable isotope-labeled internal standard to ensure data integrity [1]. N-Linolenoylethanolamine-d4 meets this requirement. Its use is supported by method validation data showing excellent recovery (90.5-100.1%) and precision (1.7-4.1% RSD) when deuterated NAE internal standards are employed [2]. This makes it an essential reagent for CROs and pharmaceutical R&D labs developing and validating LC-MS/MS methods for quantifying NAE-related compounds, where assay performance is paramount.

Mechanistic Studies of Fatty Acid Amide Hydrolase (FAAH) and NAE Metabolism

To investigate the enzymatic synthesis and degradation of α-linolenoyl ethanolamide by enzymes like NAPE-PLD or FAAH, precise quantification of substrate depletion and product formation is essential [1]. The use of N-Linolenoylethanolamine-d4 as a spike-in internal standard before lipid extraction corrects for enzymatic activity that may persist during sample workup and for extraction losses, as demonstrated by the high recovery rates achieved with deuterated IS methods [2]. This application is critical for generating reliable kinetic data and understanding the physiological role of this specific NAE.

Technical Documentation Hub

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